molecular formula C15H14N4O2S B2813572 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 127118-64-3

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2813572
CAS No.: 127118-64-3
M. Wt: 314.36
InChI Key: PVSHQHZHTSCVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that features a thiopyran ring substituted with amino groups and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method involves the reaction of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans with acetoacetanilides and alkylating reagents. This reaction proceeds via cross-recyclization of thiopyrans to form the desired product .

The reaction conditions often include refluxing ethanol in the presence of an equimolar quantity of triethylamine, followed by the addition of the alkylating reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to the presence of both amino and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)22-15(19)10(13)7-17/h3-5,13H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHQHZHTSCVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.